Cas no 1198287-32-9 (tert-Butyl 4-butylidenepiperidine-1-carboxylate)

Technical Introduction: tert-Butyl 4-butylidenepiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmacologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, allowing selective functionalization of the piperidine ring under controlled conditions. The butylidene substituent at the 4-position introduces additional reactivity for further derivatization, such as hydrogenation or cross-coupling reactions. This compound is commonly employed in medicinal chemistry for scaffold diversification due to its balanced steric and electronic properties. Its synthetic utility is further underscored by compatibility with standard purification techniques and moderate storage stability under inert conditions.
tert-Butyl 4-butylidenepiperidine-1-carboxylate structure
1198287-32-9 structure
Product Name:tert-Butyl 4-butylidenepiperidine-1-carboxylate
CAS No:1198287-32-9
MF:C14H25NO2
MW:239.353804349899
CID:1068802
PubChem ID:22970158
Update Time:2025-06-07

tert-Butyl 4-butylidenepiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-butylidenepiperidine-1-carboxylate
    • J-524692
    • 1-Boc-4-butylidenepiperidine
    • CS-W001333
    • s11804
    • TERT-BUTYL4-BUTYLIDENEPIPERIDINE-1-CARBOXYLATE
    • SCHEMBL598583
    • SB44139
    • AS-67228
    • W-205070
    • DTXSID60629256
    • 1198287-32-9
    • tert-Butyl 4-butylidenepiperidin-1-carboxylate
    • AKOS015949436
    • MDL: MFCD13191674
    • Inchi: 1S/C14H25NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h7H,5-6,8-11H2,1-4H3
    • InChI Key: YKBHFSWRSVCBCN-UHFFFAOYSA-N
    • SMILES: O(C(N1CC/C(=C\CCC)/CC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 239.188529040g/mol
  • Monoisotopic Mass: 239.188529040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 29.5Ų

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Additional information on tert-Butyl 4-butylidenepiperidine-1-carboxylate

Professional Introduction to Tert-Butyl 4-butylidenepiperidine-1-carboxylate (CAS No. 1198287-32-9)

Tert-Butyl 4-butylidenepiperidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1198287-32-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine derivative class, a structural motif widely recognized for its utility in drug design due to its favorable pharmacokinetic properties and biological activity. The presence of both a tert-butyl group and a 4-butylidene moiety in its molecular framework imparts unique physicochemical characteristics, making it a promising candidate for further exploration in synthetic chemistry and therapeutic applications.

The structure of Tert-Butyl 4-butylidenepiperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl group at the 1-position and an α,β-unsaturated aldehyde functionality at the 4-position. This specific arrangement contributes to its reactivity and potential interactions with biological targets. The tert-butyl group enhances lipophilicity, which is often crucial for membrane permeability, while the butylidene unit can participate in hydrogen bonding or engage in π-stacking interactions, influencing both solubility and binding affinity. Such structural features are of great interest in the development of small-molecule inhibitors and modulators.

In recent years, there has been a surge in research focused on piperidine derivatives as pharmacophores due to their broad spectrum of biological activities. Compounds like Tert-Butyl 4-butylidenepiperidine-1-carboxylate have been investigated for their potential roles in modulating enzyme activity, receptor binding, and cellular signaling pathways. For instance, modifications of the piperidine core have been shown to enhance binding affinity to proteins involved in inflammatory responses, neurodegenerative diseases, and cancer pathways. The tert-butyl group specifically has been utilized to improve metabolic stability and reduce unwanted side reactions, a critical consideration in drug development.

One of the most compelling aspects of Tert-Butyl 4-butylidenepiperidine-1-carboxylate is its versatility as a building block in medicinal chemistry. The 4-butylidene moiety provides a reactive site for further functionalization, allowing chemists to explore diverse chemical space. This reactivity has been leveraged in the synthesis of more complex molecules designed to interact with specific biological targets with high precision. For example, researchers have employed this compound as an intermediate in the development of novel kinase inhibitors, where the piperidine scaffold serves as a core structure capable of binding to ATP pockets or other active sites on enzymes.

The pharmaceutical industry has increasingly recognized the importance of structure-activity relationships (SAR) in drug discovery. By systematically modifying the substituents on compounds like Tert-Butyl 4-butylidenepiperidine-1-carboxylate, scientists can fine-tune their properties to optimize efficacy and minimize toxicity. The combination of the tert-butyl group and the 4-butylidene unit offers a balance between lipophilicity and polarizability, which is often essential for achieving desirable pharmacokinetic profiles. This balance is particularly important for oral bioavailability and tissue distribution, factors that are critical for therapeutic success.

Advances in computational chemistry have further accelerated the exploration of compounds like Tert-Butyl 4-butylidenepiperidine-1-carboxylate. Molecular modeling techniques allow researchers to predict how modifications to the molecular structure will affect binding affinity and metabolic stability before conducting expensive wet-lab experiments. These predictions are invaluable in guiding synthetic efforts and prioritizing candidates for experimental validation. Additionally, virtual screening methods have enabled high-throughput identification of compounds that may exhibit similar biological activity to known drugs or scaffolds derived from natural products.

The synthesis of Tert-Butyl 4-butylidenepiperidine-1-carboxylate itself presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yields and purity. Recent methodologies have focused on improving efficiency through catalytic processes or asymmetric synthesis techniques, which can reduce waste and enhance scalability. These advancements not only make it easier to produce this compound but also set precedents for synthesizing other structurally complex molecules used in drug development.

In conclusion, Tert-Butyl 4-butylidenepiperidine-1-carboxylate (CAS No. 1198287-32-9) represents a significant advancement in pharmaceutical chemistry as a versatile intermediate with potential therapeutic applications. Its unique structural features—particularly the combination of the tert-butyl group and the 4-butylidene moiety—make it an attractive scaffold for further derivatization and exploration. As research continues to uncover new biological targets and develop innovative synthetic strategies, compounds like this are poised to play a crucial role in shaping the future of drug discovery and development.

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